(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide is a synthetic organic compound with a complex structure. It features a cyano group, a hydroxy-dimethylphenyl group, and an imidazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide typically involves multi-step organic reactions. One common route includes:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or a similar reagent.
Introduction of the hydroxy-dimethylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the imidazole ring: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The imidazole ring can participate in various substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or sodium hydride (NaH) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide would depend on its specific application. For instance, if it exhibits antimicrobial properties, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide: Lacks the dimethyl groups on the phenyl ring.
(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]prop-2-enamide: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of both the hydroxy-dimethylphenyl group and the imidazole ring in (2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide makes it unique. These functional groups confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-8-15(9-14(2)17(13)23)10-16(11-19)18(24)21-4-3-6-22-7-5-20-12-22/h5,7-10,12,23H,3-4,6H2,1-2H3,(H,21,24)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGYKVTWSHKMIH-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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